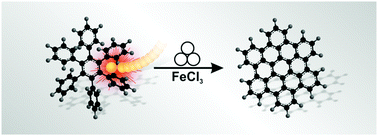The mechanochemical Scholl reaction – a solvent-free and versatile graphitization tool†
Chemical Communications Pub Date: 2018-04-09 DOI: 10.1039/C8CC01993B
Abstract
Herein, we report on the mechanochemical Scholl reaction of dendritic oligophenylene precursors to produce benchmark nanographenes such as hexa-peri-hexabenzocoronene (HBC), triangular shaped C60 and expanded C222 under solvent-free conditions. The solvent-free approach overcomes the bottleneck of solubility limitation in this well-known and powerful reaction. The mechanochemical approach allows tracking the reaction process by in situ pressure measurements. The quality of produced nanographenes has been confirmed by MALDI-TOF mass spectrometry and UV-Vis absorption spectroscopy. This approach paves the way towards gram scale and environmentally benign synthesis of extended nanographenes and possibly graphene nanoribbons suitable for application in carbon based electronics or energy applications.


Recommended Literature
- [1] Aggregation induced enhanced and exclusively highly Stokes shifted emission from an excited state intramolecular proton transfer exhibiting molecule†‡
- [2] Porous and hollow metal-layer@SiO2 nanocomposites as stable nanoreactors for hydrocarbon selective oxidation†
- [3] Probing lysine mono-methylation in histone H3 tail peptides with an abiotic receptor coupled to a non-plasmonic resonator†
- [4] ZnO decorated Sn3O4 nanosheet nano-heterostructure: a stable photocatalyst for water splitting and dye degradation under natural sunlight
- [5] A non-heme dinuclear iron(ii) complex containing a single, unsupported hydroxo bridge†‡
- [6] An all-organic rechargeable battery using bipolar polyparaphenylene as a redox-active cathode and anode†
- [7] Targeted nanoparticles in imaging: paving the way for personalized medicine in the battle against cancer
- [8] Ultra-sensitive trace analysis of cyanide water pollutant in a PDMS microfluidic channel using surface-enhanced Raman spectroscopy
- [9] ε-Caprolactone polymerization using titanium complexes immobilized onto silica based materials functionalized with ionic liquids: insights into steric, electronic and support effects†
- [10] Salt-assisted direct exfoliation of graphite into high-quality, large-size, few-layer graphene sheets†










